5(6)-Carboxyeosin

Beschreibung

Contextualization within Modern Fluorescent Probe Chemistry

In the realm of modern fluorescent probe chemistry, 5(6)-Carboxyeosin (B598492) holds a significant position. It is an amine-reactive, green-fluorescent dye commonly utilized as a photosensitizer and a generator of singlet oxygen. Its utility stems from its ability to react with primary amines on biomolecules such as peptides, proteins, and modified nucleotides. This reactivity allows for the labeling and tracking of these molecules within biological systems. targetmol.commedchemexpress.com

The carboxyl group in the this compound structure is key to its function. It allows for covalent bonding to biomolecules, a process often facilitated by a carbodiimide (B86325) like EDAC or DIPC to form a stable amide linkage. This characteristic makes it a valuable tool for creating fluorescent conjugates used in various detection and analysis techniques.

Furthermore, its diacetate form, this compound diacetate, acts as a non-fluorescent precursor. This compound becomes fluorescent only after its acetate (B1210297) groups are cleaved by intracellular enzymes or through alkali hydrolysis, a feature that is particularly useful for studying cellular processes.

Table 1: Key Properties of this compound and Related Compounds

| Property | This compound | This compound Diacetate | 5(6)-Carboxyfluorescein (B613776) |

| Molecular Formula | C21H8Br4O7 | C25H12Br4O9 biosynth.com | C21H12O7 caymanchem.com |

| Molecular Weight | 691.90 g/mol | 775.97 g/mol biosynth.com | 376.3 g/mol caymanchem.com |

| Fluorescence | Green | Initially non-fluorescent, becomes green after hydrolysis | Green caymanchem.com |

| Key Feature | Amine-reactive | Amine-reactive after hydrolysis | Carboxyl group for labeling caymanchem.com |

| Excitation Max. | ~519 nm thermofisher.com | - | 492 nm caymanchem.com |

| Emission Max. | - | - | 514 nm caymanchem.com |

Historical Trajectories and Milestones in Research Applications

The story of this compound is intrinsically linked to the history of its parent compound, eosin (B541160). Eosin, a synthetic red dye, was first discovered in 1874 by Heinrich Caro, the director of the German chemical company Badische Anilin- und Soda-Fabrik. atomscientific.comnih.gov It is derived from fluorescein (B123965) through a process of bromination. atomscientific.com The name "eosin" is derived from "Eos," the Greek goddess of the dawn. hekint.org

Initially, eosin found widespread use in the textile industry for dyeing fabrics like silk. atomscientific.comhekint.org Its application in science began to take shape in the late 19th century. In 1879, Paul Ehrlich, a pioneering German scientist, developed a technique for staining blood films using coal tar dyes, which led to the differentiation of various blood cell types. atomscientific.comnih.gov He coined the term "eosinophil" to describe cells with granules that showed a strong affinity for the acidic eosin dye. nih.gov

The combination of haematoxylin and eosin (H&E) as a dual-staining method in histology was introduced by Nicolaus Wissozky, a Russian chemist, in 1877. atomscientific.com This technique, which stains cell nuclei blue and the cytoplasm and extracellular matrix in shades of pink, became a cornerstone of histology for observing tissue architecture and pathological changes. atomscientific.com

The development of derivatives like this compound expanded the utility of eosin dyes beyond simple staining. The addition of a reactive carboxyl group allowed for its use as a fluorescent label in a wide array of biological research applications, marking a significant milestone in the use of eosin-based compounds.

Significance as a Foundational Research Tool in Biological Sciences

This compound and its derivatives are indispensable tools in the biological sciences. targetmol.combiocat.com Their importance lies in their versatility, enabling researchers to perform a wide range of functions. biocat.commedchemexpress.com

These compounds are instrumental in:

Observing and analyzing cell structures: By staining different cellular components, they provide clear visualization under a microscope. targetmol.commedchemexpress.com

Tracking biomolecules: Their ability to be conjugated to proteins, peptides, and other molecules allows for the tracking of their movement and interactions within living cells. targetmol.com

Evaluating cell functions: Changes in fluorescence can indicate alterations in cellular processes. targetmol.commedchemexpress.com

Distinguishing between cell types: Different cells can exhibit varying affinities for the dye, aiding in their identification. targetmol.commedchemexpress.com

Detecting biomolecules: They are used in various assays to detect the presence and quantity of specific molecules. targetmol.commedchemexpress.com

Studying tissue pathology: In histology, they are fundamental for identifying abnormal cellular and tissue structures. targetmol.commedchemexpress.com

Monitoring microorganisms: They can be used to stain and observe bacteria and other microorganisms. targetmol.commedchemexpress.com

A notable application of a derivative, 5-(and-6)-carboxyeosin diacetate succinimidyl ester, is its use as a non-specific inhibitor of Plasma Membrane Ca2+-ATPase (PMCA). Studies have shown that this inhibitor can reduce sperm motility, highlighting its potential in fertility research. This demonstrates the evolution of eosin-based compounds from simple stains to sophisticated molecular probes that can modulate and report on specific biological functions.

Structure

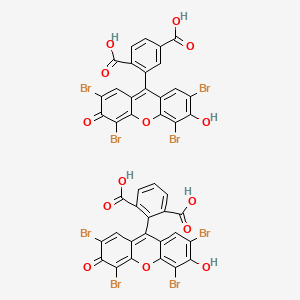

2D Structure

Eigenschaften

IUPAC Name |

2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-10-4-8-13(12-6(20(28)29)2-1-3-7(12)21(30)31)9-5-11(23)17(27)15(25)19(9)32-18(8)14(24)16(10)26/h2*1-5,26H,(H,28,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFSXKPEQVWGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H16Br8O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132201-84-4 | |

| Record name | 5(6)-Carboxyeosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for Research Probes

Isomeric Purity and Separation Techniques for 5- and 6-Carboxyeosin

The synthesis of carboxyeosin, like carboxyfluorescein, typically results in a mixture of two structural isomers, the 5-carboxy and 6-carboxy regioisomers. For many advanced applications, particularly those requiring precise structural definition and consistent performance, the use of an isomerically pure compound is critical. Therefore, significant research has been dedicated to methods for their synthesis and efficient separation. researchgate.nettamu.edu

The standard synthesis of 5(6)-carboxyfluorescein (B613776), the precursor to 5(6)-carboxyeosin (B598492), involves the condensation of resorcinol (B1680541) with trimellitic anhydride (B1165640) (4-carboxyphthalic anhydride). researchgate.nettamu.edu This reaction, often conducted in methanesulfonic acid, yields a mixture of the 5- and 6-carboxy isomers. researchgate.net The subsequent bromination of this mixture produces the corresponding this compound.

Initial purification strategies focused on separating the carboxyfluorescein isomers prior to further derivatization. Techniques such as fractional crystallization from specific solvent systems, like methanol-hexane or ethanol-hexane, have been employed to separate the 5- and 6-carboxyfluorescein (B556484) isomers with greater than 98% purity for each. researchgate.nettamu.edu Another approach involves isolating the dipivalate ester of the 6-isomer as a diisopropylamine (B44863) salt, allowing the 5-isomer to be recovered from the remaining solution. figshare.comnih.gov However, these methods can be challenging to reproduce and scale. tamu.edu A more robust and widely adopted strategy involves derivatizing the isomeric mixture to facilitate chromatographic separation.

A highly effective method for separating the 5- and 6-carboxyeosin isomers involves a two-step chemical modification process: diacetate protection followed by conversion to N-hydroxysuccinimide (NHS) esters. nih.gov This approach is also widely used for the analogous carboxyfluorescein compounds. researchgate.netnih.gov

First, the phenolic hydroxyl groups of the this compound mixture are protected by acetylation, typically using acetic anhydride and pyridine, to form this compound diacetate. This step renders the molecule less polar and non-fluorescent. The carboxylic acid group of the diacetate mixture is then activated with a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC), in the presence of N-hydroxysuccinimide (NHS) to form the corresponding 5- and 6-carboxyeosin diacetate N-succinimidyl esters. nih.gov

This derivatization significantly alters the chromatographic properties of the isomers, allowing for their efficient separation on a multi-gram scale using silica (B1680970) gel column chromatography. nih.gov Research on the analogous carboxyfluorescein diacetate NHS esters has demonstrated a successful separation using an optimized solvent system of 20% ethyl acetate (B1210297) in toluene. nih.gov This procedure provides a practical and scalable route to obtaining isomerically pure starting materials for probe synthesis.

Table 1: Isomer Separation of Carboxyfluorescein Diacetate NHS Ester

| Isomer | Elution System | Yield | Reference |

|---|---|---|---|

| 5-isomer | 20% EtOAc in Toluene | 25% | nih.gov |

| 6-isomer | 20% EtOAc in Toluene | 35% | nih.gov |

This table presents data for the separation of carboxyfluorescein derivatives, a widely accepted model for the separation of carboxyeosin analogues.

Regioisomeric Synthesis and Purification Approaches

Functionalization and Bioconjugation Chemistries

Isomerically pure 5- or 6-carboxyeosin serves as a platform for the development of targeted research probes. By leveraging specific functional groups, these fluorophores can be covalently attached to biomolecules, integrated into complex sensor systems, or used to report on specific biological events.

The most common method for conjugating carboxyeosin to biomolecules is through amine-reactive chemistry. The N-hydroxysuccinimide (NHS) ester of carboxyeosin is a highly effective tool for this purpose. The NHS ester group is a powerful leaving group that readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins or amine-modified nucleic acids, to form a stable and robust amide bond.

This bioconjugation strategy is widely employed for fluorescently labeling proteins, antibodies, and peptides for visualization in techniques like immunofluorescence and flow cytometry. The diacetate form of the carboxyeosin NHS ester is particularly useful as a cell tracer. thermofisher.com This non-fluorescent, membrane-permeant molecule can diffuse into cells, where intracellular esterases cleave the acetate groups, restoring fluorescence and trapping the dye. thermofisher.com The active ester then conjugates the fluorescent eosin (B541160) to intracellular proteins. nih.gov

Table 2: Characteristics of this compound Diacetate Succinimidyl Ester Probe

| Property | Description | Application | Reference |

|---|---|---|---|

| Reactivity | Reacts with primary amines (-NH2) | Labeling of proteins, peptides, antibodies, and nucleic acids | |

| Linkage | Forms stable covalent amide bond | Bioconjugation for fluorescence microscopy and flow cytometry | bionordika.no |

| Cell Permeability | Diacetate form is membrane-permeant | Intracellular labeling and cell tracing | thermofisher.com |

| Activation | Acetate groups are cleaved by intracellular esterases to restore fluorescence | Probing cellular division and function | nih.gov |

Beyond general protein labeling, the carboxyeosin scaffold can be derivatized to create probes with highly specialized functions. These tailored modifications enable the investigation of specific molecular processes and environments.

One example is the synthesis of eosin-5-maleimide. This derivative contains a maleimide (B117702) group, which exhibits high reactivity towards thiol groups found in cysteine residues of proteins. sigmaaldrich.com Eosin-5-maleimide has been utilized as a fluorescent triplet probe to measure the rotational diffusion of proteins, providing insights into their dynamics in solution and within membranes. sigmaaldrich.comabcam.com

Furthermore, carboxyeosin itself is a potent photosensitizer, generating singlet oxygen with significantly greater efficiency than fluorescein (B123965). abcam.com This property has been harnessed by conjugating it to antimicrobial peptides to create photo-activated therapeutics that can induce membrane damage in bacteria upon illumination. abcam.com In other research, a fluorescent thymidine (B127349) analog, eosin-aminoallyl-dUTP, was synthesized from carboxyeosin to enable the in vivo visualization of newly synthesized DNA in correlative light-electron microscopy. researchgate.net

Table 3: Examples of Tailored Carboxyeosin Derivatives

| Derivative Name | Functional Group | Target | Research Application | Reference |

|---|---|---|---|---|

| Eosin-5-maleimide | Maleimide | Protein thiol groups (Cysteine) | Measurement of protein rotational diffusion | sigmaaldrich.comabcam.com |

| Eosin-(KLAKLAK)2 | Carboxylate (amide linked to peptide) | Bacterial membranes | Photoinactivation of bacteria | abcam.com |

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for constructing complex molecular probes due to its high efficiency, specificity, and biocompatibility. mdpi.commt.com This strategy involves the reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage. mt.com

The carboxyeosin molecule can be readily integrated into click chemistry workflows. To achieve this, the carboxylic acid functional group is used as a handle to attach either an azide or an alkyne moiety through a stable linker. For instance, the carboxyl group can be activated and reacted with an amine-containing alkyne (e.g., propargylamine) or an amine-containing azide to yield the corresponding "clickable" carboxyeosin probe. mdpi.com

Once synthesized, this functionalized carboxyeosin can be efficiently and selectively "clicked" onto a target biomolecule or surface that has been modified with the complementary reactive partner (alkyne or azide, respectively). researchgate.net This modular approach allows for the straightforward construction of sophisticated probes for applications in cellular imaging, diagnostics, and materials science, separating the synthesis of the fluorophore from its final conjugation step. mdpi.com

Tailored Derivatization for Enhanced Research Specificity

Design Principles for Specialized this compound Analogues

The design of specialized analogues of this compound is a strategic process aimed at tailoring the molecule's properties for specific research applications. This involves chemical modifications to the core structure to introduce new functionalities, enhance performance in biological environments, or create probes that can interact with specific cellular machinery. The primary principles guiding the synthesis of these analogues revolve around bioconjugation, cellular permeability, metabolic incorporation, and the exploitation of eosin's inherent photophysical properties.

A fundamental strategy in designing this compound analogues is the introduction of reactive functional groups that allow the dye to be covalently attached to biomolecules. This process, known as bioconjugation, creates highly specific fluorescent probes for tracking proteins, antibodies, or nucleic acids. nih.gov The most common approach is to activate the carboxyl group of the dye to create a more reactive species.

One of the most widely utilized methods is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. thermofisher.com NHS esters are highly reactive towards primary amines (-NH2), which are readily available on the lysine residues and N-termini of proteins and peptides. nih.govthermofisher.com This reaction forms a stable, covalent amide bond, effectively tagging the target biomolecule with the eosin fluorophore. thermofisher.com The synthesis of this compound diacetate N-succinimidyl ester is a prime example of this principle, creating a probe used for labeling proteins and antibodies in applications like immunofluorescence and flow cytometry.

| Reactive Group | Target Functional Group | Resulting Covalent Bond | Application Example |

| N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH2) | Amide | Labeling proteins and antibodies. |

| Isothiocyanate | Primary Amine (-NH2) | Thiourea | Creating fluorescently labeled biomolecules. google.com |

| Maleimide | Sulfhydryl/Thiol (-SH) | Thioether | Conjugation to cysteine residues in peptides. nih.gov |

Another key design principle involves modifying the this compound structure to improve its utility within living cells. For many intracellular applications, the probe must be able to cross the cell membrane. The inherent charge of the carboxylic acid group can hinder this process. To overcome this, analogues are designed to be more membrane-permeant.

A common strategy is the acetylation of the phenolic hydroxyl groups to create a diacetate derivative, such as this compound diacetate (CEDA) or its succinimidyl ester. thermofisher.com These acetylated forms are uncharged and non-fluorescent, allowing them to passively diffuse across the cell membrane. thermofisher.com Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, regenerating the fluorescent, charged form of the eosin dye. thermofisher.com This traps the probe inside the cell and restores its fluorescence, making it an effective tool for long-term cell labeling and tracking. thermofisher.com This design principle of creating a conditionally activated probe ensures that fluorescence is primarily observed only within the intracellular environment. This approach has been used to develop tracers for long-term cell labeling and to measure intracellular pH. thermofisher.comresearchgate.net

Specialized analogues of this compound can be designed to act as substrates or building blocks in biological pathways. This allows for the direct labeling of newly synthesized macromolecules in vivo. A notable example is the synthesis of a fluorescent thymidine analogue, 2',4',5',7'-tetrabromofluorescein-aminoallyl-dUTP (eosin-aminoallyl-dUTP), from carboxy-eosin. researchgate.net

This analogue is designed to be recognized and incorporated by DNA polymerase during DNA replication in living cells, such as Escherichia coli. researchgate.net By integrating the eosin molecule directly into the genomic DNA, researchers can visualize newly synthesized DNA using fluorescence microscopy. researchgate.net Furthermore, because the eosin core contains four heavy bromine atoms, the labeled DNA can also be imaged with high contrast using electron spectroscopic imaging (ESI) in a transmission electron microscope. researchgate.net This dual-functionality probe for correlative light-electron microscopy (CLEM) is a direct result of designing an analogue that can be actively processed by cellular enzymes. researchgate.net

The intrinsic properties of the eosin scaffold itself are a crucial element in the design of specialized probes. Eosin is a brominated analogue of fluorescein, and this halogenation significantly alters its photophysical characteristics. abcam.com Specifically, the presence of bromine atoms enhances intersystem crossing, the process where the excited molecule transitions from a singlet state to a triplet state. This makes eosin an efficient photosensitizer, meaning it can generate reactive oxygen species (ROS), particularly singlet oxygen, upon irradiation with light. abcam.com

This property is a key design feature for applications requiring phototoxicity or photocatalysis. Researchers have utilized this compound as a photosensitizer that can be conjugated to antimicrobial peptides to achieve light-induced inactivation of bacteria. abcam.com It has also been employed as a light-harvesting complex in artificial photosynthesis systems to drive enzymatic reactions in non-photosynthetic cells. nih.gov The design of such probes leverages the inherent singlet oxygen generating capacity of the eosin core, which is approximately 19 times greater than that of fluorescein. abcam.com This principle focuses not on adding new reactive groups, but on exploiting the fundamental photochemistry of the parent molecule.

Molecular Mechanisms and Biophysical Interactions in Research Contexts

Binding Dynamics with Biological Macromolecules

The ability of 5(6)-Carboxyeosin (B598492) and its derivatives to interact with and label biological macromolecules is a cornerstone of its application in research. These interactions can be either non-covalent or covalent, with the latter often facilitated by converting the carboxyl group into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.

Protein-Ligand Interaction Characterization

This compound serves as a powerful tool for labeling and characterizing proteins. Its succinimidyl ester derivative, this compound diacetate N-succinimidyl ester, readily reacts with primary amines found in proteins, such as the side chain of lysine (B10760008) residues, to form stable covalent bonds. This bioconjugation allows for the precise attachment of the fluorescent eosin (B541160) moiety to a protein of interest, enabling its visualization and tracking in various experimental setups, including immunofluorescence and flow cytometry.

A significant area of research involving this compound is the study of ion pumps, particularly the plasma membrane Ca2+-ATPase (PMCA). Carboxyeosin is a known inhibitor of all PMCA isoforms. nih.govphysiology.org This inhibitory effect allows researchers to probe the function of PMCA in cellular calcium homeostasis. By observing the effects of carboxyeosin on cellular processes, scientists can infer the role of PMCA in those activities. For instance, the inhibition of PMCA by carboxyeosin has been shown to delay the clearance of calcium transients in neurons, highlighting the pump's essential role in maintaining low intracellular calcium levels. physiology.orgresearchgate.net

The interaction between this compound and proteins can be characterized by various biophysical techniques. Fluorescence spectroscopy can be employed to measure changes in the fluorescence intensity, lifetime, and anisotropy of the dye upon binding to a protein, providing insights into the binding affinity and conformational changes in the protein-ligand complex.

Interaction with Nucleic Acids for Research Probing

Similar to its application with proteins, the reactive derivatives of this compound can be used to label nucleic acids. The succinimidyl ester form can react with primary amines on modified nucleotides that have been incorporated into DNA or RNA strands. This allows for the fluorescent labeling of specific nucleic acid sequences for use in techniques such as fluorescence in situ hybridization (FISH) and other nucleic acid detection assays. The brominated structure of eosin also makes it suitable for correlative light-electron microscopy studies of DNA.

While detailed studies on the specific binding dynamics of this compound with various nucleic acid structures are not as extensively documented as its protein interactions, the general principle of covalent labeling provides a valuable method for researchers to track and visualize nucleic acids within cellular and subcellular compartments. The interaction is primarily driven by the covalent bond formation rather than specific groove binding or intercalation, which is common for other types of DNA-binding dyes.

Enzymatic Activity and Substrate Interaction Studies

This compound and its derivatives are instrumental in the study of enzyme kinetics and activity, primarily through their use as fluorogenic substrates.

Assessment as a Fluorogenic Substrate in Biochemical Assays

The diacetate form of this compound, this compound diacetate, is a non-fluorescent molecule. However, upon enzymatic cleavage of the acetate (B1210297) groups by esterases, it is converted into the highly fluorescent this compound. This property makes it an excellent fluorogenic substrate for measuring esterase activity in biochemical assays and within living cells. thermofisher.com The increase in fluorescence intensity over time is directly proportional to the rate of the enzymatic reaction.

This principle is widely applied in cell viability and cytotoxicity assays. Viable cells with active intracellular esterases can hydrolyze the diacetate compound, leading to the accumulation of the fluorescent product and allowing for the quantification of live cells.

A structurally similar compound, 5- (and 6-)carboxyfluorescein diacetate (cFDA), has been studied in detail, providing a model for the enzymatic hydrolysis of such fluorogenic substrates. The hydrolysis of cFDA by intracellular esterases in Saccharomyces cerevisiae has been shown to follow Michaelis-Menten kinetics. nih.gov

Determination of Enzyme Activity and Affinity Constants

The use of fluorogenic substrates like this compound diacetate allows for the determination of key enzyme kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). bmglabtech.com These constants provide crucial information about the enzyme's affinity for the substrate and its catalytic efficiency. wikipedia.org

For the hydrolysis of 5- (and 6-)carboxyfluorescein diacetate (cFDA) by esterases from Saccharomyces cerevisiae at 40°C, the following kinetic parameters have been determined nih.gov:

| Parameter | Value | Unit |

| Km | 0.29 | mM |

| Vmax | 12.3 | nmol·min⁻¹·mg of protein⁻¹ |

This table presents the Michaelis-Menten kinetics for the hydrolysis of 5- (and 6-)carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, serving as a representative example for fluorogenic esterase substrates. nih.gov

By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten plot can be generated, from which Km and Vmax can be calculated. This information is vital for comparing enzyme activity under different conditions and for screening potential enzyme inhibitors or activators.

Modulation of Cellular Regulatory Mechanisms (Non-Clinical Focus)

A significant application of this compound in research is its ability to modulate cellular regulatory mechanisms, primarily through its inhibitory action on the plasma membrane Ca2+-ATPase (PMCA). nih.govphysiology.org PMCA is a crucial enzyme responsible for extruding Ca2+ from the cytoplasm, thereby maintaining low intracellular Ca2+ concentrations.

Inhibition of PMCA by carboxyeosin leads to an increase in resting intracellular Ca2+ levels and prolongs the duration of Ca2+ signals initiated by various stimuli. researchgate.net This has profound effects on numerous Ca2+-dependent cellular processes. For example, in studies of ascidian sperm, the inhibition of PMCA by this compound diacetate was shown to disrupt sperm chemotaxis, a process critically dependent on precise Ca2+ signaling. nih.gov This finding identified PMCA as a key regulator of sperm motility in response to chemoattractants.

In the context of the central nervous system, the application of carboxyeosin to spinal cord neuronal cultures has been demonstrated to induce neuritic damage and neuronal loss. nih.gov This is attributed to the disruption of Ca2+ homeostasis, which, when uncontrolled, can activate downstream pathological pathways, including calpain activation and apoptosis. nih.gov Furthermore, inhibiting PMCA with carboxyeosin has been shown to delay the clearance of depolarization-induced calcium transients in neurons. researchgate.net

Inhibition of Specific Ion Transporters (e.g., Plasma Membrane Calcium Pump)

Photophysical Mechanisms for Sensing and Actuation in Research

This compound functions as an effective photosensitizer, a molecule that, upon absorption of light, can transfer energy to adjacent molecules. abcam.com A key outcome of this process is the generation of singlet oxygen (¹O₂), a highly reactive oxygen species, from ground-state triplet oxygen (³O₂). researchgate.netmdpi.com This capability is significantly enhanced in this compound due to the presence of heavy halogen atoms (bromine) in its structure, which promotes the necessary intersystem crossing to a long-lived triplet state. abcam.comresearchgate.net Research indicates that this compound is a potent singlet oxygen generator, with a reported efficiency 19 times greater than that of fluorescein (B123965). abcam.com

In mechanistic research, this property is utilized to induce localized oxidative stress or to study photo-biocatalytic processes. For instance, in light-driven whole-cell systems, this compound has been used as a photosensitizer to initiate an electron transfer chain, demonstrating its role in converting light energy into chemical reactivity. rug.nl The generation of singlet oxygen is a fundamental process in photodynamic therapy (PDT), where photosensitizers are used to destroy target cells. nih.govosf.io While not discussed in a therapeutic context here, the underlying mechanism of singlet oxygen production by compounds like this compound is central to these research applications.

The photophysical properties of this compound also make it a valuable probe for environmental sensing, particularly for the measurement of molecular oxygen concentrations. acs.orgresearchgate.net This application is based on the principle of oxygen-dependent quenching of the molecule's phosphorescence. acs.orgresearchgate.net After being excited by light, this compound can enter a long-lived triplet state, which can then relax by emitting light through a process called phosphorescence.

Molecular oxygen, which has a triplet ground state, is an efficient quencher of this phosphorescence. acs.org The interaction between the excited probe molecule and an oxygen molecule causes the probe to return to its ground state without emitting light. The rate and degree of this quenching are dependent on the local concentration of oxygen. This relationship is often described by the Stern-Volmer equation, which correlates the decrease in phosphorescence lifetime or intensity to the concentration of the quencher (oxygen). researchgate.net This method allows for precise, optical measurement of oxygen levels in aqueous solutions and other environments, with applications ranging from monitoring cellular respiration to broader environmental analysis. researchgate.netdiva-portal.org Studies have identified this compound as a suitable probe for these methodologies, capable of measuring oxygen concentrations from air saturation levels down to the nanomolar range. researchgate.net

Applications in Advanced Spectroscopic and Imaging Methodologies

Quantitative Fluorescence Spectroscopy Techniques

Intensity-Based Measurements and Quenching Experiments

5(6)-Carboxyeosin (B598492) is a fluorescent dye whose intensity-based measurements are valuable in studying molecular interactions. core.ac.ukresearchgate.net The fluorescence intensity of a fluorophore, which is the amount of light it emits, is dependent on the concentration of the excited molecule. bmglabtech.com When this compound binds to a protein, such as Na,K-ATPase, a slight increase in its fluorescence intensity can be observed, along with a spectral shift. core.ac.uk For instance, in one study, the largest change in fluorescence intensity occurred at an emission wavelength of 560 nm. core.ac.uk

Fluorescence quenching experiments, where the fluorescence intensity is decreased by interaction with another molecule, provide insights into the binding and deactivation mechanisms of the excited molecule. uzh.ch In studies involving this compound, quenching experiments have been used to confirm the binding of the dye to proteins. core.ac.uk When bound to a protein, the bimolecular quenching constant is significantly reduced compared to the free dye, indicating that the dye is less accessible to the quencher. core.ac.uk However, the sensitivity of these quenching experiments to conformational changes of the protein can sometimes be limited. core.ac.uk For example, significant differences in quenching were only observed between certain states of Na,K-ATPase in the absence of other molecules. core.ac.uk

The phenomenon of concentration quenching is also relevant to this compound, where at high concentrations, the fluorescence can be significantly reduced. nih.gov This is partly due to the formation of non-fluorescent dimers. nih.gov The study of this effect is particularly important in systems where the dye is encapsulated at high concentrations, such as in liposomes. nih.gov

Fluorescence Anisotropy and Polarization Studies

Fluorescence anisotropy and polarization are powerful techniques used to study the size and shape of molecules and their interactions. cam.ac.uknih.gov These measurements are based on the principle of exciting a sample with polarized light and measuring the polarization of the emitted fluorescence. cam.ac.uk Changes in the rotational diffusion of a fluorophore, which is related to its size and the viscosity of its environment, can be detected as changes in anisotropy. nih.gov

In the context of this compound, these techniques can be used to investigate the binding of the dye to macromolecules. When a small fluorescent molecule like this compound binds to a larger protein, its rotational motion is restricted, leading to an increase in fluorescence anisotropy. nih.gov This change can be used to determine binding affinities and to study protein-protein and protein-ligand interactions. cam.ac.uknih.gov For example, 5(6)-carboxyfluorescein (B613776), a related compound, has been used to label peptides to determine their binding affinity to proteins like calcineurin using fluorescence polarization. nih.gov

The following table summarizes the key aspects of fluorescence anisotropy and polarization studies:

| Feature | Description | Relevance to this compound |

| Principle | Excitation with polarized light and measurement of the polarization of emitted light. cam.ac.uk | Can be used to monitor binding events. |

| Measured Parameter | Anisotropy (r) or Polarization (P). cam.ac.uk | Changes in these parameters indicate changes in molecular rotation. |

| Information Gained | Size, shape, and binding of molecules. cam.ac.uk | Can determine binding constants for this compound with macromolecules. |

| Application Example | Studying protein-peptide interactions. nih.gov | Labeling peptides with this compound to study their interaction with target proteins. |

Ratiometric Fluorescence for Environmental Probing

Ratiometric fluorescence sensing offers a robust method for environmental probing by measuring the ratio of fluorescence intensities at two different wavelengths. mdpi.com This approach provides a built-in correction for environmental interferences and variations in probe concentration, leading to more accurate and reliable measurements. mdpi.comfrontiersin.org

While specific studies detailing the use of this compound in ratiometric environmental probing are not abundant in the provided search results, the principles of ratiometric sensing are applicable. Probes can be designed to exhibit changes in their excitation or emission spectra in response to specific environmental parameters like pH or the presence of certain ions. nih.gov For instance, the fluorescent dye HPTS-IP shows pH-dependent changes in its excitation bands, allowing for dual excitation ratiometric detection of dissolved carbon dioxide. nih.gov Given that the fluorescence of xanthene dyes like eosin (B541160) can be sensitive to their environment, it is conceivable that this compound could be incorporated into ratiometric sensors for various environmental applications, such as monitoring pollutants or changes in water quality. researchgate.netmdpi.commdpi.com The development of such sensors would be valuable for in-field and real-time environmental monitoring. nih.govresearchgate.netbosch-sensortec.com

Excitation-Emission Matrix (EEM) Spectroscopy for Complex Systems

Excitation-Emission Matrix (EEM) spectroscopy is a powerful technique that generates a three-dimensional plot of excitation wavelength versus emission wavelength versus fluorescence intensity, creating a "molecular fingerprint" of a sample. horiba.comedinst.com This method is particularly useful for analyzing complex mixtures containing multiple fluorescent components. horiba.comresearchgate.net

In the context of complex biological or environmental systems where this compound might be used as a tracer or label, EEM spectroscopy could be employed to distinguish the fluorescence signal of the dye from the background fluorescence of other components. core.ac.ukru.nl The technique allows for the identification and quantification of individual fluorophores within a mixture, even at low concentrations. horiba.com For example, EEM has been used to study dissolved organic matter in water and to analyze the components of beverages. edinst.comresearchgate.net

While the direct application of EEM to this compound is not detailed in the provided search results, the principles suggest its utility. For instance, if this compound were used to study the binding to a protein in a complex cellular lysate, EEM could help to isolate the fluorescence signature of the dye-protein complex from the autofluorescence of the cellular components. ru.nl This would be particularly valuable in overcoming the limitations of traditional fluorescence measurements in highly complex and turbid systems. horiba.com

High-Resolution Fluorescence Microscopy Applications

Live-Cell Imaging of Cellular Structures and Macromolecules

This compound and its derivatives are valuable tools for live-cell imaging, a technique that allows for the real-time observation of dynamic cellular processes. biotium.combaseclick.eu The ability to visualize cellular structures and macromolecules in living cells provides crucial insights into their function and behavior that cannot be obtained from fixed-cell studies. biotium.com

A diacetate derivative of this compound, 5-(and-6)-Carboxyeosin diacetate succinimidyl ester (CEDA-SE), is a cell-permeant dye that becomes fluorescent after its acetate (B1210297) groups are cleaved by intracellular esterases. thermofisher.com This property allows for the labeling of intracellular components in living cells. For example, Michigan cancer foundation cell line 7 (MCF-7) cells have been successfully stained with CEDA-SE for live-cell imaging studies.

Furthermore, this compound has been used as a marker for correlative light-electron microscopy to visualize newly synthesized DNA in vivo. researchgate.net In these experiments, a thymidine (B127349) analog labeled with carboxy-eosin was incorporated into the genome of Escherichia coli. researchgate.net The labeled cells could then be observed by both fluorescence microscopy and electron microscopy, allowing for the visualization of the cell's ultrastructure. researchgate.net This dual-modality imaging capability highlights the versatility of this compound in studying macromolecules within the cellular context.

The following table summarizes key research findings related to the use of this compound in live-cell imaging:

| Application | Cell/Organism | Key Finding | Reference |

| Live-Cell Staining | Michigan cancer foundation cell line 7 (MCF-7) | CEDA-SE, a derivative of this compound, can be used to stain living cells for imaging. | |

| In Vivo DNA Visualization | Escherichia coli | A carboxy-eosin labeled thymidine analog was incorporated into the bacterial genome, enabling correlative light-electron microscopy. | researchgate.net |

| Intracellular Inhibition | Rat Sympathetic Neurons | Intracellular application of carboxyeosin was used to inhibit the plasma membrane Ca2+ pump. | ucl.ac.uk |

Super-Resolution Microscopy (e.g., STED-FCS) for Membrane Dynamics

Stimulated Emission Depletion (STED) microscopy, a super-resolution technique, overcomes the diffraction limit of light microscopy, enabling the visualization of subcellular structures with nanoscale resolution. rfi.ac.ukmissouri.edu When combined with Fluorescence Correlation Spectroscopy (FCS), STED-FCS becomes a powerful tool for studying the dynamics of molecules, such as lipids and proteins, within the plasma membrane of living cells. leica-microsystems.comnih.govnih.gov This method allows for the direct observation of molecular diffusion and transient interactions in focal spots as small as 20-30 nanometers in diameter. leica-microsystems.commpg.de

Research in this area has utilized fluorescently-labeled lipid analogs to probe the organization and dynamics of the cell membrane. STED-FCS studies have revealed that the diffusion of certain lipids is hindered due to transient trapping in nanoscale domains. nih.govnih.gov For instance, sphingolipid analogues have been shown to be transiently trapped for milliseconds in cholesterol-dependent molecular complexes that are smaller than 80 nm in diameter. mpg.detargetmol.com This level of detail, unattainable with conventional confocal microscopy, provides direct evidence for the existence of lipid nanodomains, often referred to as "rafts," and their role in organizing membrane components. leica-microsystems.comnih.gov

The ability to tune the observation spot size in STED-FCS allows researchers to differentiate between free diffusion and anomalous diffusion caused by transient binding or confinement. nih.gov This has been crucial in demonstrating that different lipids exhibit distinct diffusion dynamics, highlighting their specific roles in cellular signaling and membrane organization. nih.gov The development of scanning STED-FCS (sSTED-FCS) further enhances these capabilities by enabling the mapping of spatiotemporal heterogeneity of lipid interactions along a defined trajectory within the cell membrane. mpg.de

Correlative Light-Electron Microscopy for Ultrastructural Analysis

Correlative Light and Electron Microscopy (CLEM) is a powerful technique that combines the advantages of fluorescence microscopy, for identifying specific molecules, with the high-resolution imaging of electron microscopy (EM), for visualizing ultrastructural context. researchgate.net this compound has been successfully employed as a fluorescent marker in CLEM studies to visualize newly synthesized DNA in vivo. researchgate.net

In this application, a thymidine analog, 2',4',5',7'-tetrabromofluorescein-aminoallyl-dUTP (eosin-aminoallyl-dUTP), is synthesized and incorporated into the genome of organisms like Escherichia coli. researchgate.net The key feature of eosin is its four bromine atoms. These heavy atoms provide sufficient contrast for electron spectroscopic imaging (ESI) in a transmission electron microscope (TEM), allowing for the direct visualization of the labeled DNA without the need for traditional heavy metal staining. researchgate.net This approach enables researchers to track the location of specific DNA sequences within the larger context of the cell's ultrastructure. researchgate.net

The process typically involves observing the fluorescently labeled cells under a fluorescence microscope to identify the regions of interest, followed by preparation and imaging with a TEM. researchgate.net This correlative approach provides a direct link between the molecular identity of a structure and its precise location and morphology at the nanoscale. researchgate.netnih.govnumberanalytics.com

Single Plane Illumination Microscopy (SPIM) and Transient State (TRAST) Imaging

Single Plane Illumination Microscopy (SPIM), also known as Light Sheet Fluorescence Microscopy (LSFM), is an imaging technique that illuminates a single, thin plane of the sample at a time. nih.govucl.ac.ukasiimaging.com This method significantly reduces phototoxicity and photobleaching compared to conventional fluorescence microscopy, making it ideal for long-term imaging of live specimens, such as 3D cell cultures and developing organisms. nih.govucl.ac.ukmdpi.com SPIM provides good optical sectioning and high temporal resolution, enabling the study of dynamic cellular processes. asiimaging.commdpi.comnih.gov

Transient State (TRAST) imaging is a fluorescence-based technique that probes the environment of fluorescent molecules by monitoring their transitions to long-lived, non-fluorescent (dark) states, such as triplet states. diva-portal.org The kinetics of these transient states are sensitive to the local environment, including the concentration of quencher molecules like oxygen. diva-portal.org By modulating the excitation intensity and analyzing the resulting changes in fluorescence, TRAST can provide information about metabolic activity and other cellular processes. diva-portal.org

The combination of SPIM with TRAST imaging offers a powerful approach for studying cellular metabolism with high spatial and temporal resolution while minimizing light-induced damage. In one study, the diacetate form of this compound (CEDA-SE) was used in TRAST imaging to monitor oxygen metabolism in cancer cells. diva-portal.org The study demonstrated that TRAST imaging can resolve differences in oxygen concentration between different regions of a single cell and between different cell types, providing insights into phenomena like the Warburg effect. diva-portal.org

Flow Cytometry and Cell Sorting Research Methodologies

Flow cytometry is a widely used technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. It allows for the rapid analysis of large cell populations and the sorting of specific subpopulations. thermofisher.commedsci.org

Fluorescent Labeling for Immunofluorescence Applications

This compound and its derivatives are utilized as fluorescent labels in immunofluorescence applications for flow cytometry. biotium.comtargetmol.comfrontiersin.org In this context, the dye is conjugated to antibodies that specifically bind to cellular antigens. nih.gov The succinimidyl ester (SE) derivative of carboxyeosin is particularly useful as it readily reacts with primary amine groups on proteins, such as antibodies, forming stable amide bonds. biotium.com

This labeling strategy allows for the detection and quantification of specific cell surface or intracellular proteins. biotium.comnih.gov When the labeled antibody binds to its target on or within a cell, the cell becomes fluorescent and can be detected by the flow cytometer. The intensity of the fluorescence is proportional to the number of target molecules, providing quantitative data on protein expression levels. biolegend.com The longer wavelength excitation and emission spectra of carboxyeosin compared to fluorescein (B123965) make it suitable for multi-color experiments where multiple cellular parameters are measured simultaneously. thermofisher.com

Cell Population Analysis and Cell Proliferation Tracking

A key application of this compound derivatives, particularly 5-(and-6)-carboxyfluorescein diacetate, succinimidyl ester (CFSE), is in the tracking of cell proliferation. biolegend.comthermofisher.com CFSE is a cell-permeant molecule that passively diffuses into cells. biolegend.com Once inside, intracellular esterases cleave the acetate groups, converting it into a highly fluorescent, amine-reactive form. biolegend.comthermofisher.com This fluorescent product then covalently binds to intracellular proteins. biolegend.com

When a labeled cell divides, the fluorescent dye is distributed equally between the two daughter cells. thermofisher.comthermofisher.com Consequently, each successive generation of cells has half the fluorescence intensity of the parent generation. thermofisher.comthermofisher.com By analyzing the distribution of fluorescence intensity across a cell population using flow cytometry, researchers can identify distinct peaks corresponding to successive generations of cells that have undergone division. thermofisher.comthermofisher.com This allows for the precise quantification of cell proliferation and the analysis of cell division history. biolegend.com The stable labeling and lack of transfer to adjacent cells make CFSE and similar dyes powerful tools for studying immune responses, developmental processes, and cancer cell growth. biolegend.com Carboxyeosin diacetate succinimidyl ester offers the advantage of longer wavelength fluorescence, which can be useful for multicolor analysis of mixed cell populations. thermofisher.comthermofisher.com

Advanced Protein Labeling Techniques for Research

The ability to specifically label proteins with fluorescent probes is fundamental to modern biological research. This compound and its reactive derivatives are employed in various advanced protein labeling techniques. The succinimidyl ester (SE) form of 5(6)-carboxyfluorescein is an amine-reactive dye widely used for labeling proteins and other molecules containing primary or secondary aliphatic amines. biotium.com This reaction forms a stable amide linkage. biotium.com

Another approach involves the use of unnatural amino acids (unAAs) incorporated into a protein of interest through genetic code expansion. nih.gov This allows for site-specific labeling of the protein with a fluorescent dye through bioorthogonal click chemistry, providing precise control over the location of the fluorescent probe. nih.gov

These labeling strategies enable a wide range of applications, including:

Studying protein localization and trafficking: Labeled proteins can be visualized within live or fixed cells to determine their subcellular distribution and dynamic movements.

Investigating protein-protein interactions: Techniques like Förster Resonance Energy Transfer (FRET) can be used with appropriately labeled protein pairs to study their interactions in real-time.

Analyzing protein conformation and dynamics: Changes in the fluorescence of a site-specifically attached dye can provide information about conformational changes in the protein.

The choice of labeling strategy and fluorescent dye depends on the specific research question and the experimental system. The photophysical properties of this compound, such as its brightness and spectral characteristics, make it a valuable component of the molecular toolkit for protein labeling studies.

Direct and Indirect Labeling Approaches

Direct and indirect labeling are fundamental techniques for attaching fluorescent probes to biological targets. This compound and its derivatives are well-suited for both approaches, enabling the visualization and tracking of cells, proteins, and other biomolecules.

Direct Labeling involves the covalent attachment of the fluorophore directly to the molecule of interest. This compound is particularly effective in this role due to its reactive carboxylic acid group and the availability of amine-reactive derivatives.

A primary method for direct labeling utilizes This compound diacetate succinimidyl ester . thermofisher.com This derivative is membrane-permeable, allowing it to passively diffuse into living cells. biotium.combiotium.com Initially, the molecule is colorless and non-fluorescent. biotium.combiotium.com Once inside the cell, intracellular esterase enzymes cleave the acetate groups, which activates the dye and renders it highly fluorescent. biotium.combiotium.comtargetmol.com The succinimidyl ester (SE) group then forms stable, covalent bonds with primary amines found on intracellular proteins, ensuring the label is well-retained for long-term tracking and cell proliferation studies. thermofisher.combiotium.com This covalent linkage is stable enough to withstand fixation with formaldehyde (B43269) or glutaraldehyde. biotium.combiotium.com The longer wavelength fluorescence of carboxyeosin compared to dyes like CFSE makes it potentially useful for two-color analysis of mixed cell populations. thermofisher.com

Another direct application involves the conjugation of this compound to peptides. For instance, it has been coupled to the N-terminus of antimicrobial peptides (AMPs) to investigate their mechanisms of action and antibacterial efficacy. mdpi.comnih.gov The carboxyl group on the dye can be activated to react with amine groups on the peptide, often during solid-phase peptide synthesis. mdpi.com

Table 1: Characteristics of this compound Diacetate Succinimidyl Ester for Direct Labeling

| Property | Description | Reference(s) |

| Mechanism | A cell-permeable, non-fluorescent probe that becomes fluorescent and amine-reactive upon hydrolysis by intracellular esterases. | biotium.combiotium.comtargetmol.com |

| Target Reaction | The succinimidyl ester (SE) group covalently binds to primary amines on intracellular proteins. | thermofisher.combiotium.com |

| Key Features | Enables long-term cell labeling and tracking; fluorescence is activated by cellular enzymes; stable to fixation. | biotium.combiotium.com |

| Applications | Cell proliferation assays, long-term cell tracing, flow cytometry. | thermofisher.comtargetmol.com |

Indirect Labeling utilizes an intermediate molecule, such as an antibody or streptavidin, that is first labeled with the fluorophore. This labeled intermediate is then used to bind to the specific target. This approach enhances signal amplification and provides versatility.

A notable example of indirect labeling is the use of eosin-conjugated antibodies. nih.gov Antibodies specific to a cell surface antigen can be labeled with an eosin derivative, such as eosin isothiocyanate (EITC). nih.gov These fluorescent antibodies then serve as probes to specifically mark target cells within a heterogeneous population. This strategy has been employed to localize the eosin photosensitizer to the membrane of living cells for applications like targeted photopolymerization of hydrogel coatings. nih.gov Similarly, streptavidin-eosin conjugates can be used to detect biotinylated proteins on the cell surface, a common and powerful indirect labeling technique. nih.gov

In a different context, eosin has been used as a fluorophore to generate a constant background signal for the indirect fluorimetric detection of ions separated by capillary zone electrophoresis (CZE). nih.gov This method allows for the successful quantitation of common anions in water samples. nih.gov

Self-Labeling and Enzyme-Mediated Tagging Systems

Advanced labeling methodologies have emerged that offer greater control and specificity, including self-labeling protein tags and enzyme-mediated systems. While this compound plays a role in enzyme-activated probing, its application in other advanced tagging systems is limited.

Self-Labeling Tags , such as SNAP-tag, CLIP-tag, and HaloTag, are genetically encoded proteins that covalently bind to specific, exogenously supplied ligands. neb-online.deptglab.comiris-biotech.depromega.com These systems allow for the precise attachment of a wide variety of molecules, including fluorophores, to a protein of interest. neb-online.de The SNAP-tag, for example, reacts with O6-benzylguanine (BG) derivatives, the CLIP-tag reacts with O2-benzylcytosine (BC) derivatives, and the HaloTag reacts with chloroalkane linkers. ptglab.comiris-biotech.depromega.com Despite the versatility of these platforms, a review of available research indicates that this compound is not a commonly utilized fluorophore for creating substrates for these self-labeling tag systems. Researchers in this field typically employ other dyes like rhodamines, silicon-rhodamines (SiR), and Alexa Fluor dyes. promega.comnih.govspirochrome.com

Enzyme-Mediated Tagging Systems rely on an enzyme's activity to either generate a signal or attach a label. The most prominent enzyme-mediated application of this compound involves its use as a fluorogenic substrate. As detailed previously, This compound diacetate is a non-fluorescent molecule that is converted into a highly fluorescent product by the action of intracellular esterases. targetmol.combiosynth.com This process is a form of enzyme-mediated signal activation, where the presence of the enzyme "switches on" the fluorescent signal, making it a powerful tool for assessing cell viability and enzymatic activity. targetmol.com

Table 2: Enzyme-Activated Mechanism of this compound Diacetate

| Step | Process | Compound State | Reference(s) |

| 1. Cellular Entry | The probe passively diffuses across the cell membrane. | Non-fluorescent, cell-permeable | biotium.combiotium.com |

| 2. Enzymatic Activation | Intracellular esterases hydrolyze the acetate groups from the molecule. | Fluorescent, cell-impermeable | biotium.comtargetmol.combiosynth.com |

| 3. Covalent Labeling | If derivatized with a succinimidyl ester, the activated dye reacts with intracellular amines. | Covalently bound, fluorescent | thermofisher.com |

Other enzyme-mediated techniques, such as proximity labeling (e.g., BioID, TurboID, APEX), have become powerful tools for mapping protein-protein interactions. nih.govmdpi.com These methods use an enzyme fused to a protein of interest to generate highly reactive intermediates that covalently label nearby molecules, typically with biotin. nih.govfrontiersin.org There is currently no evidence in the scientific literature to suggest that this compound is used as a substrate or reporter in these proximity labeling systems.

Utilisation in Biosensing and Research Platform Development

Development of Nanosensor and Biosensor Platforms

The unique properties of 5(6)-Carboxyeosin (B598492) have been harnessed to create innovative nanosensors and biosensors for a range of applications. These platforms often involve the integration of the dye with other materials to enhance its sensing capabilities.

Fluorescent Probes for Intracellular pH Measurements

A derivative of this compound, this compound diacetate (CFDA), serves as a pH-dependent fluorescent dye for measuring intracellular pH (pHi). researchgate.networldscientific.comresearchgate.net This method involves loading cells with CFDA, which is colorless and non-fluorescent. biotium.com Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, producing the highly fluorescent this compound. biotium.comthermofisher.com The fluorescence intensity of this product is sensitive to the surrounding pH. worldscientific.com

A ratiometric approach is often employed to ensure accurate pHi determination, correcting for variables like dye concentration. researchgate.networldscientific.com This involves exciting the dye at two different wavelengths: one that is pH-sensitive and another that is pH-insensitive. worldscientific.com The ratio of the fluorescence intensities at these two wavelengths provides a reliable measure of the intracellular pH. worldscientific.com For instance, the fluorescence intensity of CFDA is independent of proton concentration at an excitation wavelength of 458 nm but changes with pH when excited at 488 nm. worldscientific.com This technique has been successfully used to measure the pHi of single CA46 cells, yielding a value of 7.21 ± 0.05, and to monitor transient pH changes induced by substances like ammonium (B1175870) chloride (NH4Cl). researchgate.netresearchgate.net

| Cell Type | Fluorescent Probe | Key Findings |

| Single CA46 Cell | This compound diacetate (CFDA) | Intracellular pH determined to be 7.21 ± 0.05. The system allowed for monitoring transient pH changes. researchgate.netresearchgate.net |

| Bacteria (e.g., Lactococcus lactis) | 5(6)-carboxyfluorescein (B613776) diacetate succinimidyl ester (cFSE) | A method was developed for continuous determination of intracellular pH, even under stress conditions like elevated temperatures. nih.gov |

Integration with Nanostructured Materials for Enhanced Detection

To improve the sensitivity and functionality of biosensors, this compound and its derivatives are often integrated with nanostructured materials. frontiersin.orgelsevier.comnih.gov These materials, which include carbon nanotubes, graphene, and metal oxides, offer a high surface-area-to-volume ratio and unique physicochemical properties that can enhance the performance of the sensing platform. frontiersin.orgmdpi.commdpi.com

One notable application is the development of fiber-optic nanoprobes for intracellular pH measurements. researchgate.networldscientific.com In this setup, a nanoprobe is used to both deliver excitation light to a single cell stained with a pH-sensitive dye like CFDA and to collect the emitted fluorescence. researchgate.net This approach allows for highly localized and sensitive measurements within a single living cell, offering advantages such as good time resolution and minimal interference with cellular functions. worldscientific.comresearchgate.net

The use of nanostructured materials is not limited to pH sensing. These materials can serve as scaffolds for immobilizing biomolecules and as signal transducers in various biosensor designs. nih.govmdpi.com The versatility of these platforms opens up possibilities for detecting a wide range of analytes with high sensitivity and selectivity. frontiersin.org

High-Throughput Screening Assays for Research Discovery

High-throughput screening (HTS) is a crucial process in drug discovery and biomedical research, allowing for the rapid testing of large numbers of compounds. bmglabtech.comwikipedia.org this compound and its analogs, particularly those that are part of Förster resonance energy transfer (FRET) pairs, are valuable tools in developing HTS assays. nih.gov

In one study, a FRET substrate based on 5-carboxyfluorescein (B1664652) was developed to improve an HTS assay for the SARS-CoV-2 main protease (Mpro), a key drug target. nih.gov This improved substrate was found to be better suited for HTS and less prone to interference and false positives compared to existing substrates. nih.gov The development of such robust assays is critical for accelerating the discovery of new therapeutic agents. nih.govplos.org HTS assays can be configured to measure a wide variety of biological responses, from the activity of purified enzymes to complex cellular pathways. researchgate.net

Probes for Specific Biochemical Pathway Monitoring in Research

The fluorescent properties of this compound also make it a valuable tool for monitoring specific biochemical pathways. For example, it has been used in studies of oxygen consumption in cancer cells. diva-portal.org By using the dye Eosin (B541160) Y, which has a high triplet-yield, researchers can monitor differences in oxygen concentration within individual cells and between different cell types. diva-portal.org

Comparative Studies and Structure Activity Relationships of Derivatives and Analogues

Analysis of Structure-Function Relationships for Research Utility

The utility of 5(6)-Carboxyeosin (B598492) in scientific research is intrinsically linked to its specific chemical structure. As a brominated analog of carboxyfluorescein, its structure confers several key functional properties that are exploited in various experimental contexts. abcam.com The presence of bromine atoms on the xanthene ring system is a critical structural feature that enhances its capacity as a photosensitizer, making it a potent generator of singlet oxygen, with a reported efficiency 19 times greater than that of fluorescein (B123965). abcam.com This structure-derived function is pivotal for its application in photodynamic experiments and for the photoablation of cells. thermofisher.com

Another significant structure-function relationship is its role as a specific inhibitor of the Plasma Membrane Calcium Pump (PMCA). abcam.comnih.gov This inhibitory activity is a direct consequence of the molecule's ability to interact with the pump, a function that has been harnessed to study cellular calcium homeostasis. nih.govnih.gov For instance, inhibiting PMCA with carboxyeosin has been shown to induce a delay in the clearance of calcium transients following depolarization in neuronal cultures, ultimately leading to neuritic damage and cell death. nih.gov This demonstrates a direct link between the compound's structure, its function as a PMCA inhibitor, and its utility in modeling cellular pathologies related to calcium dysregulation.

The inclusion of a carboxylic acid group at the 5 or 6 position is another crucial structural element. nih.gov This functional group provides a reactive handle for covalent conjugation to other molecules, such as peptides or antibodies, without abolishing its fluorescent or photosensitizing properties. nih.gov This has enabled researchers to create targeted probes, for example, by attaching it to cell-penetrating peptides to enhance its solubility and delivery into cells for specific applications. nih.gov

The fluorone core of this compound is responsible for its fluorescent properties. core.ac.uk Its spectral characteristics, including an emission maximum around 542 nm, allow for its detection at longer wavelengths compared to some other common fluorophores like carboxyfluorescein, which is advantageous for multicolor imaging experiments. thermofisher.com

Table 1: Key Structural Features and Associated Functions of this compound

| Structural Feature | Associated Function | Research Utility |

|---|---|---|

| Brominated Xanthene Core | Efficient singlet oxygen generation (photosensitizer). abcam.com | Photodynamic therapy research, photoablation of cells. thermofisher.com |

| Fluorone Moiety | Specific inhibitor of Plasma Membrane Calcium Pump (PMCA). abcam.com | Studying Ca2+ homeostasis, modeling neurodegenerative processes. nih.govuni-halle.de |

| Carboxyl Group (-COOH) | Covalent conjugation site. nih.gov | Creation of targeted biosensors and probes. nih.gov |

Development and Application of Novel Carboxyeosin-Based Derivatives

The core structure of this compound serves as a scaffold for the development of derivatives with tailored properties for specific biological applications. thermofisher.com By chemically modifying the carboxyl or hydroxyl groups, researchers have created novel probes that expand the utility of the parent compound.

A prominent example is This compound Diacetate, Succinimidyl Ester (CEDA-SE) . nih.govcore.ac.uk This derivative incorporates two key modifications:

Acetate (B1210297) Groups: The hydroxyl groups of the xanthene ring are esterified with acetate. This modification renders the molecule non-fluorescent and enhances its membrane permeability, allowing it to be easily loaded into living cells. thermofisher.com Once inside the cell, intracellular esterases cleave the acetate groups, regenerating the fluorescent carboxyeosin molecule, which is then trapped within the cell. thermofisher.comnih.gov

Succinimidyl Ester (SE): The carboxyl group is activated as an SE ester. This functional group is highly reactive toward primary amines, such as the lysine (B10760008) residues on proteins. thermofisher.com This allows the dye to be covalently and stably linked to intracellular biomolecules, making it an excellent tracer for long-term cell labeling and tracking cell division. thermofisher.com

Another type of derivative involves conjugating carboxyeosin to other functional molecules to create specialized probes. An example is Eosin-TAT , a conjugate of this compound and the cell-penetrating peptide (CPP) derived from the HIV-1 TAT protein. nih.gov This derivative was specifically developed to improve the water solubility of the photosensitizer and facilitate its entry into cells. nih.gov In studies, Eosin-TAT was used as a control to demonstrate efficient singlet oxygen production upon irradiation, a property directly conferred by the eosin (B541160) moiety. nih.gov

Table 2: Carboxyeosin-Based Derivatives and Their Applications

| Derivative Name | Structural Modification | Resulting Function/Application |

|---|---|---|

| This compound Diacetate, Succinimidyl Ester (CEDA-SE) | Acetylation of hydroxyls; Succinimidyl ester at carboxyl group. thermofisher.comcore.ac.uk | Membrane-permeant, non-fluorescent pro-dye. Used for long-term cell labeling and proliferation tracking after intracellular activation. thermofisher.com |

Comparative Research on Analogues in Diverse Experimental Systems

The functional properties of this compound are often evaluated in comparison to its structural analogues, such as Eosin Y, fluorescein, and other fluorone dyes. core.ac.uk These comparative studies are essential for understanding its unique characteristics and selecting the appropriate probe for a given experimental system.

In studies of P-type ATPases, this compound was compared with Eosin Y, erythrosine B, and rose bengal for their ability to bind to Na,K-ATPase. core.ac.uk While all are fluorone dyes, their interactions with the protein, as measured by changes in fluorescence, differed. For instance, the mean fluorescence lifetime of this compound bound to the enzyme in its E1 state was significantly different in the presence of ATP, a distinction not as clearly observed with other dyes, highlighting its sensitivity to specific conformational states of the enzyme. core.ac.uk

A direct comparison in photosensitizing capability was performed between an Eosin-TAT conjugate and a tetramethylrhodamine (B1193902) (TMR)-TAT conjugate. nih.gov Upon irradiation, the Eosin-TAT conjugate was found to be a significantly more efficient producer of singlet oxygen. nih.gov This is consistent with the known photophysical properties of halogenated xanthenes like eosin, whose heavy bromine atoms promote intersystem crossing to the triplet state, which is necessary for singlet oxygen generation. abcam.comnih.gov

In the context of cell tracking, the derivative Carboxyeosin diacetate succinimidyl ester (CEDA-SE) is often presented as an alternative to the widely used Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE). thermofisher.com The primary advantage of the carboxyeosin-based probe is that its fluorescence can be excited and detected at longer wavelengths. thermofisher.com This spectral separation allows it to be used in combination with fluorescein-based probes in two-color tracing experiments to distinguish mixed cell populations. thermofisher.com

In rat ventricular myocytes, the effect of carboxyeosin as a PMCA inhibitor was quantified and compared to other mechanisms of calcium extrusion. nih.govresearchgate.net In experiments using caffeine (B1668208) to trigger calcium release from the sarcoplasmic reticulum, the subsequent decline in intracellular calcium is mediated by both PMCA and the Na+-Ca2+ exchanger. Application of carboxyeosin slowed the rate of this calcium decline by about 20%. nih.govresearchgate.net In contrast, removing extracellular sodium to inhibit the Na+-Ca2+ exchanger slowed the decay rate by approximately 80%. researchgate.net This comparative research clearly delineates the relative contribution of PMCA to calcium clearance in cardiomyocytes.

Table 3: Comparative Analysis of this compound and Its Analogues

| Compound | Analogue(s) | Experimental System | Comparative Finding |

|---|---|---|---|

| This compound | Eosin Y, Erythrosine B | Na,K-ATPase binding assay | Carboxyeosin's fluorescence lifetime shows unique sensitivity to ATP-induced conformational changes in the enzyme. core.ac.uk |

| Eosin-TAT | TMR-TAT | Singlet oxygen detection assay | Eosin-TAT is a much more efficient singlet oxygen generator upon irradiation compared to TMR-TAT. nih.gov |

| CEDA-SE (Carboxyeosin derivative) | CFDA-SE (Fluorescein derivative) | Cell labeling and tracking | CEDA-SE's longer wavelength fluorescence permits two-color analysis with fluorescein-based probes. thermofisher.com |

Theoretical and Computational Approaches in 5 6 Carboxyeosin Research

Molecular Modeling and Docking Simulations of Interactions

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand like 5(6)-Carboxyeosin (B598492) and a protein target. derpharmachemica.com These simulations are crucial for identifying specific binding sites and understanding the non-covalent interactions that stabilize the complex.

Detailed research has employed these techniques to investigate the interaction between this compound and the Na+/K+-ATPase (NKA), a vital transmembrane pump. researchgate.net Specifically, studies have focused on the large cytoplasmic loop connecting the fourth and fifth transmembrane helices, known as the C45 loop, which contains the nucleotide-binding site. researchgate.net

Molecular docking simulations, combined with fluorescence experiments, have revealed that unlike other fluorone dyes such as eosin (B541160) Y and fluorescein (B123965), this compound appears to have a single, distinct binding site on the C45 loop. researchgate.net The binding of this compound to this site is sensitive to the presence of ATP, indicating that the interaction is dependent on the conformational state of the protein. researchgate.net The simulations show that in the "open" conformation of the C45 loop, which is induced by ATP binding, fluorone dyes occupy the ATP-binding pocket. researchgate.net This computational approach, validated by experimental data, helps to elucidate how this compound acts as a probe for conformational changes within the Na+/K+-ATPase during its catalytic cycle. researchgate.netresearchgate.net

Table 1: Molecular Docking Findings for this compound

| Interacting Protein | Simulation Target Site | Key Findings |

|---|---|---|

| Na+/K+-ATPase (NKA) | Cytoplasmic Loop (C45) | Identified a single primary binding site for this compound, unlike other related dyes. researchgate.net |

Kinetic Modeling of Cellular Processes Influenced by the Compound

Kinetic modeling uses mathematical representations, often systems of differential equations, to simulate the dynamic behavior of complex cellular processes over time. nih.govnumberanalytics.com These models are essential for understanding how the concentration and activity of various components in a biological system change in response to stimuli or inhibitors.

While large-scale kinetic models of entire cellular pathways directly modulated by this compound are not extensively documented, the compound's known bio-inhibitory activities provide crucial parameters for such models. A derivative, this compound diacetate, is a known inhibitor of the plasma-membrane calcium ATPase (PMCA). nih.gov Inhibition of PMCA by this compound slows both the recovery of intracellular calcium levels and the associated cellular acidification following neuronal stimulation. nih.gov

These experimentally observed effects are critical for parameterizing kinetic models of cellular calcium homeostasis and pH regulation. chalmers.se For instance, the inhibition constant (Kd) of carboxyeosin for PMCA (approximately 50 nM) and the measured change in the rate of ion transport can be incorporated into models to simulate the downstream effects on synaptic transmission and other calcium-dependent processes. nih.gov Furthermore, transient state (TRAST) imaging, which has been performed with eosin derivatives in live cells, provides kinetic data on fluorophore state transitions (e.g., triplet state decay rates) that can be integrated into models of cellular phototoxicity or for refining fluorescence-based measurements.

Table 2: Implications of this compound for Kinetic Modeling